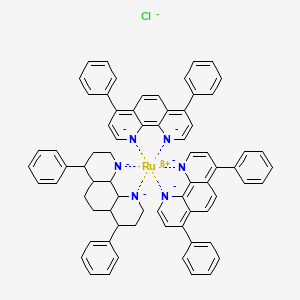
butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH is a synthetic peptide composed of multiple amino acids This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatography techniques.
Types of Reactions:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in substitution reactions.
Major Products:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.
Catalysis: Peptides can act as catalysts in various chemical reactions.
Biology:
Protein-Protein Interactions: Studying interactions between peptides and proteins to understand biological processes.
Enzyme Inhibition: Peptides can be designed to inhibit specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biomaterials: Peptides are used in the development of novel biomaterials with specific properties.
Agriculture: Peptides can be used as biopesticides or growth regulators.
Mechanism of Action
The mechanism of action of butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The peptide’s sequence and structure determine its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-NH2: Similar sequence but with an amide group at the C-terminus.
Acetyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH: Similar sequence but with an acetyl group at the N-terminus.
Uniqueness: Butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH is unique due to its specific sequence and the presence of a butanoyl group, which can influence its chemical properties and biological activity. The combination of amino acids and the butanoyl group can result in distinct interactions with molecular targets, making it valuable for various applications.
Properties
Molecular Formula |
C86H134N20O28S2 |
|---|---|
Molecular Weight |
1960.2 g/mol |
IUPAC Name |
2-[[2-[[2-[2-[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-(butanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C86H134N20O28S2/c1-14-18-65(109)95-61(39-107)82(129)102-57(33-48-36-88-50-20-16-15-19-49(48)50)79(126)100-56(31-43(6)7)78(125)103-59(35-70(116)117)81(128)101-55(30-42(4)5)77(124)96-51(22-24-68(112)113)74(121)93-47(12)73(120)99-58(34-64(87)108)80(127)97-52(26-28-136-13)75(122)105-62(40-135)83(130)104-60(32-44(8)9)85(132)106-27-17-21-63(106)84(131)90-37-66(110)91-46(11)72(119)92-45(10)71(118)89-38-67(111)94-54(29-41(2)3)76(123)98-53(86(133)134)23-25-69(114)115/h15-16,19-20,36,41-47,51-63,88,107,135H,14,17-18,21-35,37-40H2,1-13H3,(H2,87,108)(H,89,118)(H,90,131)(H,91,110)(H,92,119)(H,93,121)(H,94,111)(H,95,109)(H,96,124)(H,97,127)(H,98,123)(H,99,120)(H,100,126)(H,101,128)(H,102,129)(H,103,125)(H,104,130)(H,105,122)(H,112,113)(H,114,115)(H,116,117)(H,133,134) |
InChI Key |
ZNLICQBYWXDFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
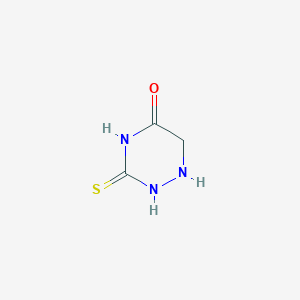
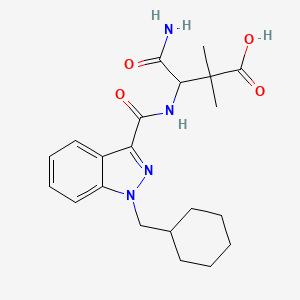
![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)
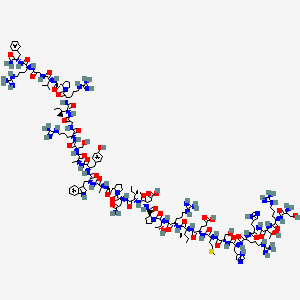
![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
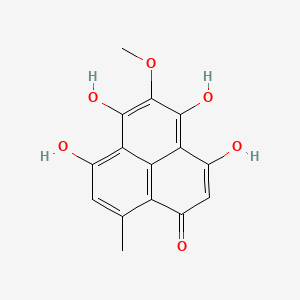
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)

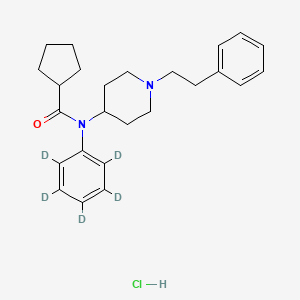
![(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B15134039.png)
![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
